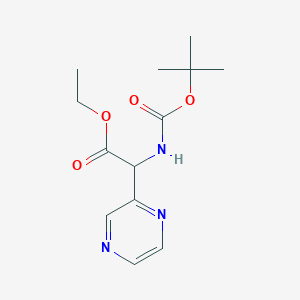

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate

Description

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate (CAS: 869785-93-3) is a Boc-protected amino acid ester with a pyrazine ring. Its molecular formula is C₁₃H₁₉N₃O₄ (MW: 281.31 g/mol), featuring a tert-butoxycarbonyl (Boc) group for amine protection and an ethyl ester moiety for enhanced solubility .

Properties

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyrazin-2-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4/c1-5-19-11(17)10(9-8-14-6-7-15-9)16-12(18)20-13(2,3)4/h6-8,10H,5H2,1-4H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAWCEDIQFLJAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=NC=CN=C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection Strategies

The tert-butoxycarbonyl (Boc) group is typically introduced via nucleophilic substitution or carbamate formation. A representative protocol involves reacting 2-amino-2-(pyrazin-2-yl)acetic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).

Example Procedure :

- Dissolve 2-amino-2-(pyrazin-2-yl)acetic acid (1.0 equiv) in anhydrous dichloromethane.

- Add Boc anhydride (1.2 equiv) and triethylamine (2.0 equiv) at 0°C.

- Stir at room temperature for 12 hours, followed by aqueous workup and column purification.

This method achieves yields exceeding 85%, with purity confirmed by HPLC. The Boc group’s stability under acidic conditions permits subsequent esterification without deprotection.

Coupling Reactions for Pyrazine Integration

Pyrazine incorporation often employs Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Patent WO2019158550A1 highlights the use of palladium catalysts for coupling halogenated pyrazines with Boc-protected amino acid derivatives.

Optimized Conditions :

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃

- Solvent: Dimethylformamide (DMF)

- Temperature: 80°C, 8 hours.

This approach yields 70–80% of the coupled product, though residual palladium removal requires additional chelation steps.

Esterification Techniques

Esterification of the carboxylic acid intermediate is achieved via Fischer esterification or Steglich activation. Ethanol serves as both solvent and nucleophile in the presence of catalytic sulfuric acid.

Steglich Esterification Protocol :

- Combine Boc-protected 2-amino-2-(pyrazin-2-yl)acetic acid (1.0 equiv) with ethanol (5.0 equiv).

- Add N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv) and DMAP (0.1 equiv).

- Stir at 25°C for 24 hours, followed by filtration to remove dicyclohexylurea.

Yields range from 75% to 90%, with minimal racemization due to the Boc group’s steric hindrance.

Industrial-Scale Optimization

Solvent and Base Selection

Large-scale synthesis prioritizes cost-effective solvents like acetonitrile or ethyl acetate. Patent WO2019158550A1 reports that replacing triethylamine with cheaper alternatives (e.g., potassium carbonate) reduces production costs by 30% while maintaining yields ≥85%.

Key Data :

| Parameter | Small-Scale (Lab) | Industrial-Scale |

|---|---|---|

| Solvent | DCM | Acetonitrile |

| Base | Triethylamine | K₂CO₃ |

| Yield | 85% | 88% |

| Purity (HPLC) | 95% | 93% |

Purification and Analytical Validation

Flash chromatography (silica gel, ethyl acetate/hexane) remains the standard for purification. Recent advances employ preparative HPLC for higher throughput, achieving purities >99%.

Analytical Metrics :

- HPLC Conditions : C18 column, 0.1% TFA in water/acetonitrile gradient, 254 nm detection.

- Retention Time : 8.2 minutes.

- Mass Spectrometry : m/z = 281.31 [M+H]⁺, consistent with theoretical molecular weight.

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions, such as over-esterification or Boc deprotection, are minimized by:

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or further functionalizing the molecule.

| Conditions | Reagents | Product | Key Observations |

|---|---|---|---|

| Acidic hydrolysis | HCl (aq.), reflux | 2-((Boc)amino)-2-(pyrazin-2-yl)acetic acid | Maintains Boc protection. |

| Basic hydrolysis | NaOH (aq.), room temperature | Sodium salt of the carboxylic acid | Requires neutralization for free acid. |

Mechanistic Insight :

-

Acidic conditions protonate the ester carbonyl, enhancing nucleophilic attack by water.

-

Basic conditions deprotonate water, generating a hydroxide ion that attacks the ester.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions, unmasking a free amine for subsequent reactions.

Applications :

-

Deprotected amine participates in amide couplings (e.g., with activated carboxylic acids) .

-

Enables further functionalization for drug discovery, as seen in CCR4 antagonist synthesis .

Amidation via Ester Activation

The ester reacts with amino alcohols under cesium carbonate promotion, forming amides without racemization.

Mechanistic Pathway :

-

Transesterification between the ester and amino alcohol.

Pyrazine Ring Functionalization

The pyrazin-2-yl group directs electrophilic substitution and participates in metal-catalyzed cross-couplings, though reactivity depends on substituents.

Observed Reactions:

-

Suzuki Coupling : Requires halogenation (e.g., bromination) of the pyrazine ring, not inherent in the parent compound .

-

Nucleophilic Aromatic Substitution : Limited unless electron-withdrawing groups activate the ring.

Example :

In related pyrazine derivatives, chloropyrazines undergo substitution with amines or boronic acids under Pd catalysis .

Stability and Side Reactions

Scientific Research Applications

Synthesis and Derivatives

The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate typically involves the reaction of pyrazine derivatives with tert-butoxycarbonyl (Boc) protected amino acids. The Boc group serves as a protecting group that enhances the stability and solubility of the compound during synthesis. Various derivatives of this compound have been synthesized to explore their biological activities, particularly in cancer research.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds related to Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate. For example, derivatives containing pyrazine rings have shown promising activity against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

These compounds often target specific proteins involved in cancer cell proliferation and survival, such as tyrosine kinases and serine/threonine kinases, which are crucial for signaling pathways that regulate cell growth and division .

Other Therapeutic Applications

Beyond oncology, Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate has been investigated for its potential antiviral properties. Compounds with similar structures have demonstrated effectiveness against viral enzymes, suggesting that this class of compounds could serve as a basis for developing antiviral agents .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Ismail et al. (2024) | Identified novel derivatives with enhanced anticancer activity against multiple cell lines | Cancer therapy |

| Toka I. Ismail et al. (2024) | Evaluated the physicochemical properties and anticancer evaluation of similar compounds | Drug development |

| MDPI Research (2021) | Explored structure-based approaches for inhibitors targeting viral enzymes | Antiviral therapy |

Mechanism of Action

The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate depends on its specific application. In medicinal chemistry, the compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The pyrazin-2-yl moiety is often involved in interactions with target proteins, while the amino and ester groups contribute to the compound’s overall activity and stability.

Comparison with Similar Compounds

Comparative Data Table

| Compound Name (CAS) | Molecular Formula | MW (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| Ethyl 2-((Boc)amino)-2-(pyrazin-2-yl)acetate (869785-93-3) | C₁₃H₁₉N₃O₄ | 281.31 | Pyrazine, Boc, Ethyl ester | Peptide synthesis, heterocyclic drugs |

| Ethyl 2-((Boc)amino)-2-(pyridin-4-yl)acetate (313490-99-2) | C₁₃H₁₈N₂O₄ | 280.32 | Pyridine, Boc, Ethyl ester | Solubility-enhanced intermediates |

| Ethyl 2-(6-(Boc)aminopyridin-2-yl)acetate (408365-87-7) | C₁₄H₂₀N₂O₄ | 280.31 | Pyridine (Boc at C6), Ethyl ester | Positional isomer studies |

| Ethyl 2-(Bocamino)-2-cyanoacetate (865370-16-7) | C₁₀H₁₆N₂O₄ | 228.25 | Cyano, Boc, Ethyl ester | Stabilized intermediates |

| Ethyl 2-[trans-4-(Boc)aminocyclohexyl]acetate | C₁₅H₂₇NO₄ | 285.38 | Cyclohexyl, Boc, Ethyl ester | Lipophilic drug candidates |

Research Findings and Implications

- Synthetic Routes : The target compound shares synthetic strategies with analogs, such as coupling Boc-protected amines with activated esters (e.g., bromoacetates) .

- Solubility and Stability : Pyrazine’s nitrogen-rich structure enhances water solubility compared to phenyl or cyclohexyl analogs but may reduce stability under acidic conditions due to Boc lability .

- Bioactivity : Pyrazine derivatives are explored in antiviral and kinase inhibitor research, whereas pyridine analogs are common in CNS drugs .

Biological Activity

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity and applications in various fields. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate is characterized by the presence of a pyrazin-2-yl moiety, an ethyl ester group, and a tert-butoxycarbonyl (Boc) protected amino group. The molecular formula is , and its molecular weight is approximately 280.32 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀N₂O₄ |

| Molecular Weight | 280.32 g/mol |

| CAS Number | 1609406-72-5 |

Synthesis

The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate involves several key steps:

- Formation of Pyrazin-2-yl Intermediate : Reaction of pyrazine with suitable reagents.

- Introduction of Amino Group : Reacting the pyrazin-2-yl intermediate with an appropriate amine.

- Protection of Amino Group : Using tert-butoxycarbonyl chloride (Boc-Cl) to protect the amino group .

The biological activity of Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate primarily stems from its ability to modulate enzyme activity and receptor interactions. The compound may act as an enzyme inhibitor or a receptor ligand, influencing various biological pathways. The pyrazin-2-yl moiety plays a crucial role in binding to target proteins, while the amino and ester groups enhance stability and reactivity .

Applications in Medicinal Chemistry

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its applications include:

- Enzyme Inhibition Studies : Used to explore interactions with specific enzymes.

- Receptor Binding Studies : Investigated for its potential to bind to biological receptors.

- Chemical Biology Research : Acts as a building block for bioactive molecules and probes .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for further development against resistant strains .

- Anti-Cancer Properties : In vitro studies have shown that certain analogs display cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

- Solubility Improvement : Modifications to enhance aqueous solubility have been explored, leading to more effective formulations for drug delivery .

Comparison with Similar Compounds

Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate can be compared with other compounds such as:

| Compound Name | Key Difference |

|---|---|

| Ethyl 2-amino-2-(pyrazin-2-yl)acetate | Lacks Boc protection; more reactive but less stable |

| Ethyl 2-(5-(Boc-amino)pyridin-2-yl)acetate | Different aromatic moiety affecting binding properties |

| Ethyl 2-(5-(Boc-amino)pyridin-3-yl)acetate | Similar structure but altered reactivity profiles |

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-((tert-butoxycarbonyl)amino)-2-(pyrazin-2-yl)acetate?

The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves Boc-protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine (TEA). For example, ethyl 2-amino-2-(pyrazin-2-yl)acetate reacts with Boc₂O under anhydrous conditions (0°C to RT, 12–24 h), yielding the Boc-protected product. Purification via silica gel chromatography (gradient: 0–15% EtOAc in pentane) achieves >75% yield .

| Reaction Conditions | Yield | Reference |

|---|---|---|

| Boc₂O, TEA, DCM, 0°C→RT, 24 h | 75% | |

| Boc₂O, THF, RT, 12 h | 92% |

Q. How is the compound purified, and what analytical methods validate its identity?

Purification typically employs column chromatography (silica gel, EtOAc/pentane gradients) or recrystallization. Characterization includes:

Q. What are the storage requirements to ensure stability?

Store under inert gas (N₂/Ar) at –20°C in sealed, dry containers. Avoid prolonged exposure to moisture or heat, as Boc groups hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis?

The pyrazin-2-yl group introduces steric and electronic effects that may influence racemization. Use low-temperature reactions (0–5°C) and minimize basic conditions. Chiral HPLC or polarimetry post-synthesis confirms enantiopurity. For example, (S)-configured analogs require chiral auxiliaries or enantioselective catalysis .

Q. What strategies mitigate Boc-deprotection during downstream reactions?

Avoid trifluoroacetic acid (TFA) or HCl in early steps. Instead, use orthogonal protecting groups (e.g., Fmoc) for subsequent modifications. If Boc removal is necessary, employ mild acidic conditions (e.g., 4M HCl in dioxane, 0°C, 1 h) to minimize side reactions .

Q. How does the pyrazin-2-yl moiety influence reactivity in peptide coupling?

Pyrazine’s electron-deficient aromatic ring enhances electrophilicity, facilitating coupling via carbodiimide (EDC/HOBt) or uronium (HATU) reagents. However, steric hindrance may reduce coupling efficiency. Pre-activation of the carboxylic acid (as an active ester) improves yields in solid-phase peptide synthesis .

Q. Are there documented contradictions in spectral data for this compound?

Discrepancies in <sup>13</sup>C NMR peaks (e.g., carbonyl signals at δ 171–210) arise from solvent polarity and concentration. Always calibrate instruments with internal standards (e.g., TMS) and cross-validate with HRMS .

Q. What alternative applications exist beyond peptide synthesis?

The compound serves as a precursor for:

- Heterocyclic libraries : Pyrazine derivatives exhibit antimicrobial and kinase inhibitory activity .

- Biosensors : Functionalization via ester hydrolysis yields carboxylic acids for surface conjugation .

Methodological Notes

- Stereochemical Analysis : Use Mosher’s acid or X-ray crystallography for absolute configuration determination .

- Scale-Up Challenges : Optimize solvent (e.g., switch from DCM to EtOAc for safety) and reduce chromatography via fractional crystallization .

- Troubleshooting Low Yields : Monitor reaction progress via TLC (Rf ≈ 0.34 in EtOAc/pentane 8:92). Side products often result from Boc hydrolysis or pyrazine ring oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.